molecular formula C10H12N2O B1598460 1-(5-methyl-1H-benzimidazol-2-yl)ethanol CAS No. 20033-97-0

1-(5-methyl-1H-benzimidazol-2-yl)ethanol

Cat. No.: B1598460
CAS No.: 20033-97-0
M. Wt: 176.21 g/mol
InChI Key: PMZZBUJEPJUANN-UHFFFAOYSA-N
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Description

1-(5-Methyl-1H-benzimidazol-2-yl)ethanol is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring This particular compound features a methyl group at the 5-position and an ethanol group at the 2-position of the benzimidazole ring

Preparation Methods

The synthesis of 1-(5-methyl-1H-benzimidazol-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization and subsequent reduction. For instance, the reaction of 5-methyl-o-phenylenediamine with acetaldehyde under acidic conditions can yield the desired benzimidazole derivative. Industrial production methods often involve optimized reaction conditions, such as the use of catalysts like metal triflates (e.g., scandium triflate) or other Lewis acids to enhance the yield and selectivity of the reaction .

Chemical Reactions Analysis

1-(5-Methyl-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Methyl-1H-benzimidazol-2-yl)ethanol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: Benzimidazole derivatives, including this compound, exhibit antimicrobial, antifungal, and antiparasitic activities. They are studied for their potential use as therapeutic agents against various pathogens.

    Medicine: The compound’s derivatives are investigated for their anticancer, antiviral, and anti-inflammatory properties. They are also explored as potential drugs for treating neurological and cardiovascular diseases.

    Industry: Benzimidazole derivatives are used as corrosion inhibitors, fungicides, and in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 1-(5-methyl-1H-benzimidazol-2-yl)ethanol and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some benzimidazole derivatives act as inhibitors of enzymes like lanosterol 14α-demethylase, which is crucial for sterol biosynthesis in fungi. This inhibition disrupts the production of ergosterol, an essential component of fungal cell membranes, leading to antifungal effects. Additionally, benzimidazole derivatives can bind to DNA grooves, interfering with DNA replication and transcription processes .

Comparison with Similar Compounds

1-(5-Methyl-1H-benzimidazol-2-yl)ethanol can be compared with other benzimidazole derivatives, such as:

Properties

IUPAC Name

1-(6-methyl-1H-benzimidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6-3-4-8-9(5-6)12-10(11-8)7(2)13/h3-5,7,13H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZZBUJEPJUANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390275
Record name 1-(5-methyl-1H-benzimidazol-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20033-97-0
Record name 1-(5-methyl-1H-benzimidazol-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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